Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys

Radioimmunoassay Somatostatin Tracer Sensitivity

Tyr-Somatostatin-14 (Tyr0-SRIF, CAS 58100-03-1) is a 15-amino-acid synthetic peptide analog of native somatostatin-14, featuring an additional N-terminal tyrosine residue (sequence: YAGCKNFFWKTFTSC, disulfide bridge Cys4–Cys15) and a molecular weight of 1801.05 Da. This N-terminal tyrosine extension confers a unique capacity for direct radioiodination (¹²⁵I labeling) without altering the core somatostatin-14 pharmacophore, a property absent in the native hormone which lacks tyrosine.

Molecular Formula C₈₅H₁₁₃N₁₉O₂₁S₂
Molecular Weight 1801.05
CAS No. 58100-03-1
Cat. No. B612505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys
CAS58100-03-1
Molecular FormulaC₈₅H₁₁₃N₁₉O₂₁S₂
Molecular Weight1801.05
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O
InChIInChI=1S/C85H113N19O21S2/c1-46(92-73(112)56(88)35-52-29-31-54(108)32-30-52)72(111)91-42-69(110)93-66-44-126-127-45-67(85(124)125)102-81(120)65(43-105)101-84(123)71(48(3)107)104-80(119)62(38-51-23-11-6-12-24-51)100-83(122)70(47(2)106)103-75(114)59(28-16-18-34-87)94-78(117)63(39-53-41-90-57-26-14-13-25-55(53)57)98-77(116)61(37-50-21-9-5-10-22-50)96-76(115)60(36-49-19-7-4-8-20-49)97-79(118)64(40-68(89)109)99-74(113)58(95-82(66)121)27-15-17-33-86/h4-14,19-26,29-32,41,46-48,56,58-67,70-71,90,105-108H,15-18,27-28,33-40,42-45,86-88H2,1-3H3,(H2,89,109)(H,91,111)(H,92,112)(H,93,110)(H,94,117)(H,95,121)(H,96,115)(H,97,118)(H,98,116)(H,99,113)(H,100,122)(H,101,123)(H,102,120)(H,103,114)(H,104,119)(H,124,125)/t46-,47+,48+,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyr-Somatostatin-14 (CAS 58100-03-1): Procurement-Grade Structural and Functional Baseline


Tyr-Somatostatin-14 (Tyr0-SRIF, CAS 58100-03-1) is a 15-amino-acid synthetic peptide analog of native somatostatin-14, featuring an additional N-terminal tyrosine residue (sequence: YAGCKNFFWKTFTSC, disulfide bridge Cys4–Cys15) and a molecular weight of 1801.05 Da [1]. This N-terminal tyrosine extension confers a unique capacity for direct radioiodination (¹²⁵I labeling) without altering the core somatostatin-14 pharmacophore, a property absent in the native hormone which lacks tyrosine [2]. The compound is primarily utilized as a precursor for high-specific-activity radioligands in radioimmunoassay (RIA) and receptor-binding experiments targeting somatostatin receptors (SSTRs), rather than as a stand-alone therapeutic [3].

Why Native Somatostatin-14 or [Tyr1]-Somatostatin Cannot Replace Tyr-Somatostatin-14 (CAS 58100-03-1) in Radioiodination Workflows


Native somatostatin-14 (sequence: AGCKNFFWKTFTSC) lacks a tyrosine residue entirely, making direct oxidative radioiodination impossible without structural modification; [Tyr1]-somatostatin-14 (CAS 59481-23-1) substitutes the native N-terminal alanine with tyrosine, thereby altering the core pharmacophore and potentially compromising receptor-binding fidelity [1]. Tyr-Somatostatin-14 preserves the full native somatostatin-14 sequence and adds an N-terminal tyrosine extension, enabling high-efficiency mono-iodination (85–90% of radioactivity in the desired mono-iodinated species) while retaining native-like receptor recognition [2]. This structural distinction directly governs procurement decisions: only Tyr-Somatostatin-14 delivers a radioiodinatable tracer that maintains the unmodified somatostatin-14 pharmacophore, a requirement for faithful competitive binding assays and RIA development.

Quantitative Differentiation Evidence for Tyr-Somatostatin-14 (CAS 58100-03-1) Versus Closest Analogs


Superior RIA Tracer Sensitivity: 125I-Nα-Tyrosyl-Somatostatin vs. 125I-[Tyr1]-Somatostatin

In a direct head-to-head comparison within a somatostatin radioimmunoassay, 125I-Nα-tyrosyl-somatostatin (i.e., 125I-Tyr0-SRIF) exhibited slightly greater sensitivity to displacement by standard somatostatin than 125I-[Tyr1]-somatostatin, both prepared by identical enzymatic radioiodination and CM-Sephadex purification [1]. The standard curve for the Tyr0 tracer was linear over a range of 2–256 pg somatostatin per tube, enabling detection of lower analyte concentrations compared with the Tyr1 tracer [1].

Radioimmunoassay Somatostatin Tracer Sensitivity

High-Efficiency Mono-Iodination: 125I-Tyr0-SRIF Achieves 85–90% Incorporation into the Desired Species

Radioiodination of Tyr0-somatostatin-14 via the chloramine-T method, followed by solid-phase extraction and size-exclusion chromatography, yielded approximately 85–90% of total radioactivity in the mono-iodinated species (125I-[Tyr0]-SST-14) [1]. The calculated specific activity of the purified radioligand was approximately 1.6 × 10^6 Ci/M [1]. Although direct comparative radioiodination efficiency data for native somatostatin-14 are not available (native SRIF cannot be directly iodinated due to the absence of tyrosine), this high incorporation efficiency is a critical procurement-relevant parameter because it minimizes the need for post-labeling purification and reduces waste of costly 125I isotope.

Radioiodination Efficiency Mono-Iodinated Peptide Chloramine-T Method

Pharmacophore Integrity: Tyr0 Extension Preserves the Full Native Somatostatin-14 Sequence vs. [Tyr1]-Somatostatin Substitution

Tyr-Somatostatin-14 (Tyr0-SRIF) retains the complete native somatostatin-14 sequence (AGCKNFFWKTFTSC) with an additional N-terminal tyrosine, whereas [Tyr1]-somatostatin-14 (CAS 59481-23-1) replaces the native N-terminal alanine with tyrosine (sequence: YGCKNFFWKTFTSC) [1]. This substitution removes the native Ala1 residue, which may alter the N-terminal pharmacophore geometry and affect receptor subtype selectivity. In contrast, the Tyr0 extension strategy preserves the entire native somatostatin-14 binding interface, minimizing the risk of altered SSTR subtype affinity profiles [2]. No available direct receptor-binding Kd comparison exists between Tyr0-SRIF and [Tyr1]-SRIF; however, the structural distinction is mechanistically significant and procurement-relevant for studies requiring unperturbed somatostatin-14 pharmacology.

Pharmacophore Integrity Receptor Binding Peptide Analog Design

Validated Specific Binding in RIA and Receptor-Binding Experiments: Tyr0-SRIF Outperforms Post-SEC Purification vs. Post-RP-HPLC Purification

In a systematic comparison of purification strategies, 125I-[Tyr0]-somatostatin-14 purified by size-exclusion chromatography (SEC) on Sephadex G-25 exhibited approximately 20% higher specific binding to anti-somatostatin antibodies compared with the same radioligand purified by reversed-phase HPLC (RP-HPLC) [1]. Fractions from SEC showing an optimal ratio of specific versus non-specific binding were pooled and lyophilized, establishing a reproducible quality benchmark for the Tyr0 radioligand. This intra-compound comparison provides procurement-relevant guidance for selecting the appropriate purification method when ordering custom-labeled Tyr-Somatostatin-14.

Specific Binding Purification Method Radioligand Quality

Commercially Available Purity Specifications: ≥98% (HPLC) for Tyr-Somatostatin-14

Multiple reputable vendors supply Tyr-Somatostatin-14 (CAS 58100-03-1) with a minimum purity specification of ≥98% as determined by HPLC, with additional purity grades including 80%, 90%, and 95% available for cost-sensitive applications . The molecular formula is C85H113N19O21S2 and the molecular weight is 1801.05 Da . While purity specifications are standard across many peptide products, the availability of multiple purity tiers allows procurement optimization based on the intended application: higher purity (≥98%) for quantitative receptor-binding studies, and lower purity grades for pilot experiments or conjugation workflows where subsequent purification is planned.

Peptide Purity Quality Control HPLC

Optimal Scientific and Industrial Application Scenarios for Tyr-Somatostatin-14 (CAS 58100-03-1)


Development of High-Sensitivity Somatostatin Radioimmunoassays (RIA)

Tyr-Somatostatin-14 is the preferred precursor for 125I-labeled somatostatin tracers in RIA development. The validated protocol of Yanaihara et al. (1978) demonstrated that 125I-Nα-tyrosyl-somatostatin provides slightly superior displacement sensitivity compared with 125I-[Tyr1]-somatostatin, with a linear standard curve spanning 2–256 pg/tube [1]. This performance profile makes it the tracer of choice for quantifying endogenous somatostatin-like immunoreactivity in tissue extracts, cerebrospinal fluid, and plasma samples where low-abundance detection is critical.

Somatostatin Receptor (SSTR) Binding Assays Requiring Native-Like Pharmacophore Integrity

For competitive radioligand binding assays targeting somatostatin receptors (SSTR1–5), Tyr-Somatostatin-14 offers a structurally faithful tracer that preserves the entire native somatostatin-14 sequence. Unlike [Tyr1]-somatostatin-14, which substitutes the N-terminal alanine and may alter receptor subtype interactions, the Tyr0 extension leaves the core pharmacophore intact [1]. The high-efficiency mono-iodination (85–90%) and validated specific binding performance reported by Rissler et al. (1998) make Tyr0-SRIF suitable for saturation and competition binding studies in tissue membranes and intact cells [2].

In-House Custom Radioiodination Workflows with Validated Purification Protocols

Laboratories performing in-house radioiodination of somatostatin analogs benefit from the established and reproducible purification protocols optimized for Tyr-Somatostatin-14. Rissler et al. (1998) demonstrated that SEC-based purification (Sephadex G-25) yields approximately 20% higher specific antibody binding compared with RP-HPLC-based purification [1]. This evidence-based protocol guides users toward optimal post-labeling processing, ensuring high-quality radioligand for downstream assays. The availability of the unlabeled precursor at defined purity grades (≥98%) also supports cost-effective bulk procurement for large-scale labeling campaigns.

Comparative Pharmacology Studies of Somatostatin Analogs

In structure-activity relationship (SAR) studies of somatostatin analogs, Tyr-Somatostatin-14 serves as a key reference compound representing the 'N-terminal extension' modification strategy. Its structural distinction from both native somatostatin-14 (no tyrosine) and [Tyr1]-somatostatin-14 (substitution of Ala1) enables researchers to dissect the impact of N-terminal modifications on receptor binding, internalization, and metabolic stability. The well-characterized radioiodination behavior of Tyr0-SRIF further facilitates its use as a tracer in competitive displacement assays against novel somatostatin analogs [1].

Quote Request

Request a Quote for Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.